molecular formula C13H20N2O B578647 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine CAS No. 1248601-77-5

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine

Cat. No.: B578647
CAS No.: 1248601-77-5
M. Wt: 220.316
InChI Key: AHTDOLQVLSZCFW-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylpyridin-3-amine.

    Cyclohexylmethoxy Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylmethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The cyclohexylmethoxy group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

    6-(Cyclohexylmethoxy)-2-(3’-chloroanilino) purine: This compound shares the cyclohexylmethoxy group but differs in the core structure, being a purine derivative.

    2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Another similar compound with a pyrimidine core and cyclohexylmethoxy substitution.

Uniqueness: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexylmethoxy group and a methyl group on the pyridine ring makes it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

6-(cyclohexylmethoxy)-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTDOLQVLSZCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734396
Record name 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248601-77-5
Record name 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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